molecular formula C14H16ClN3O8S2 B11767014 4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate

4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate

Cat. No.: B11767014
M. Wt: 453.9 g/mol
InChI Key: UGYGVCCVJUWLRU-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate is a complex organic compound used primarily in proteomics research. It is known for its unique chemical structure, which includes a pyridine ring, a urea linkage, and a benzenesulfonyl chloride group. This compound has a molecular weight of 453.88 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate typically involves multiple stepsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride for redox reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups replacing the sulfonyl chloride group .

Scientific Research Applications

4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism by which 4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate exerts its effects involves its interaction with specific molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The pyridine ring and urea linkage also play roles in binding and reactivity, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-3-(3-pyridin-2-yl-ureido)benzenesulfonyl chloride
  • 4-Ethoxy-3-(3-pyridin-3-yl-ureido)benzenesulfonyl chloride

Uniqueness

Compared to similar compounds, 4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethoxy group. These structural features contribute to its distinct reactivity and applications in research .

Properties

Molecular Formula

C14H16ClN3O8S2

Molecular Weight

453.9 g/mol

IUPAC Name

4-ethoxy-3-(pyridin-4-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid

InChI

InChI=1S/C14H14ClN3O4S.H2O4S/c1-2-22-13-4-3-11(23(15,20)21)9-12(13)18-14(19)17-10-5-7-16-8-6-10;1-5(2,3)4/h3-9H,2H2,1H3,(H2,16,17,18,19);(H2,1,2,3,4)

InChI Key

UGYGVCCVJUWLRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=NC=C2.OS(=O)(=O)O

Origin of Product

United States

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